1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE
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Overview
Description
1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE is a heterocyclic compound with significant interest in various scientific fields due to its unique structure and properties This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-ONE include other tetrazole derivatives such as:
- 1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-THIONE
- 1-METHYL-4-PHENYL-1,4-DIHYDRO-5H-1,2,3,4-TETRAAZOL-5-OL These compounds share the tetrazole ring structure but differ in the substituents attached to the ring, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
Properties
IUPAC Name |
1-methyl-4-phenyltetrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-11-8(13)12(10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYULNUXKRXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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